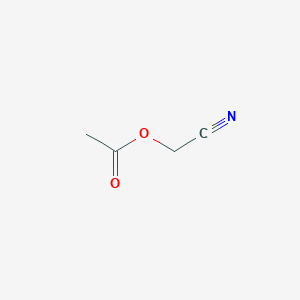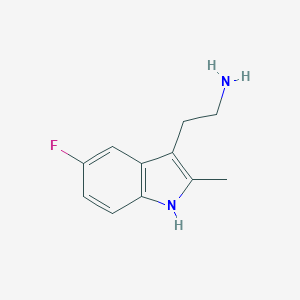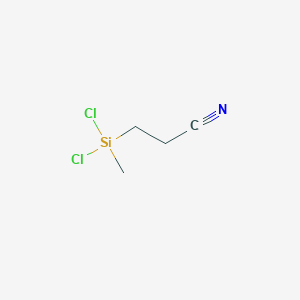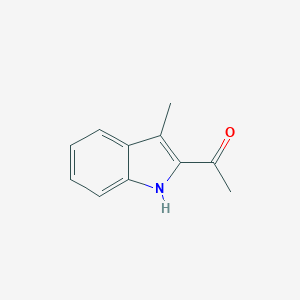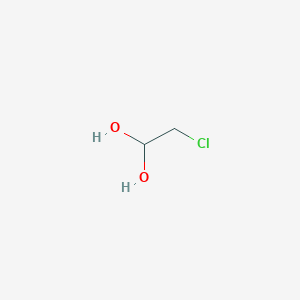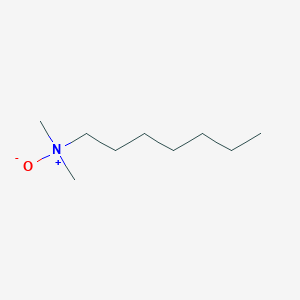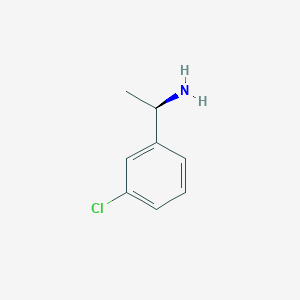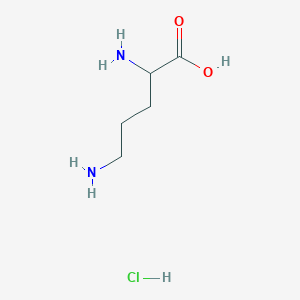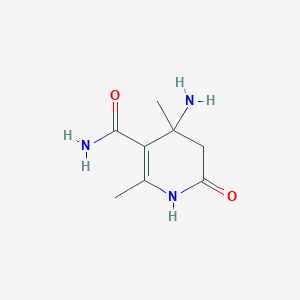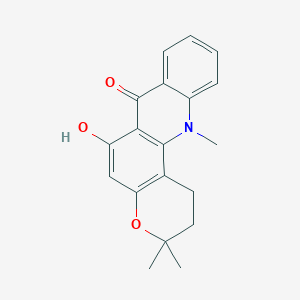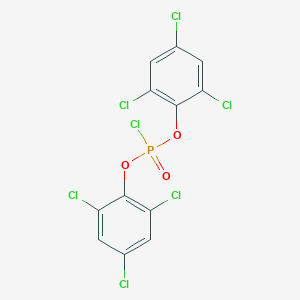
Bis(2,4,6-trichlorophenyl) phosphorochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,4,6-trichlorophenyl) phosphorochloridate, also known as BTPC, is a synthetic organophosphorus compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents and is highly reactive with nucleophiles. BTPC has been studied extensively for its applications in biochemical and physiological research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
科学的研究の応用
Bis(2,4,6-trichlorophenyl) phosphorochloridate has been used in a wide range of scientific research applications, including as a crosslinking agent for proteins and as a tool for studying enzyme mechanisms. It has also been used as a reagent for the synthesis of phosphoramidates and phosphorothioates. Bis(2,4,6-trichlorophenyl) phosphorochloridate has been studied for its potential applications in drug design and development, as well as in the development of new materials and catalysts.
作用機序
Bis(2,4,6-trichlorophenyl) phosphorochloridate is an organophosphorus compound that acts as a reactive electrophile. It reacts with nucleophiles such as amino acids and proteins, leading to the formation of covalent bonds. Bis(2,4,6-trichlorophenyl) phosphorochloridate has been shown to crosslink proteins by reacting with amino groups on adjacent amino acids. This crosslinking can lead to changes in protein structure and function, making Bis(2,4,6-trichlorophenyl) phosphorochloridate a useful tool for studying enzyme mechanisms and protein-protein interactions.
Biochemical and Physiological Effects:
Bis(2,4,6-trichlorophenyl) phosphorochloridate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a range of physiological effects. Bis(2,4,6-trichlorophenyl) phosphorochloridate has also been shown to have anti-inflammatory effects, and has been studied for its potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
Bis(2,4,6-trichlorophenyl) phosphorochloridate has a number of advantages for use in lab experiments. It is a highly reactive compound that can be used to crosslink proteins and study enzyme mechanisms. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, Bis(2,4,6-trichlorophenyl) phosphorochloridate has some limitations as well. It is highly reactive and can react with a range of nucleophiles, which can make it difficult to control in experiments. It can also be toxic in high concentrations, which can limit its use in some applications.
将来の方向性
There are a number of future directions for research on Bis(2,4,6-trichlorophenyl) phosphorochloridate. One area of interest is in the development of new materials and catalysts based on Bis(2,4,6-trichlorophenyl) phosphorochloridate. Bis(2,4,6-trichlorophenyl) phosphorochloridate has been shown to have unique properties that make it useful for these applications, and further research could lead to the development of new materials and catalysts with improved properties. Another area of interest is in the development of new drugs based on Bis(2,4,6-trichlorophenyl) phosphorochloridate. Bis(2,4,6-trichlorophenyl) phosphorochloridate has been shown to have anti-inflammatory and other therapeutic effects, and further research could lead to the development of new drugs for the treatment of a range of diseases.
合成法
Bis(2,4,6-trichlorophenyl) phosphorochloridate is synthesized by reacting 2,4,6-trichlorophenol with phosphorus oxychloride in the presence of a catalyst such as triethylamine. The reaction produces Bis(2,4,6-trichlorophenyl) phosphorochloridate as a white crystalline solid that can be purified by recrystallization.
特性
CAS番号 |
17725-11-0 |
|---|---|
製品名 |
Bis(2,4,6-trichlorophenyl) phosphorochloridate |
分子式 |
C12H4Cl7O3P |
分子量 |
475.3 g/mol |
IUPAC名 |
1,3,5-trichloro-2-[chloro-(2,4,6-trichlorophenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C12H4Cl7O3P/c13-5-1-7(15)11(8(16)2-5)21-23(19,20)22-12-9(17)3-6(14)4-10(12)18/h1-4H |
InChIキー |
DXKZQNUSKZOLTC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)OP(=O)(OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl |
正規SMILES |
C1=C(C=C(C(=C1Cl)OP(=O)(OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl |
その他のCAS番号 |
17725-11-0 |
同義語 |
is(2,4,6-trichlorophenyl) phosphorochloridate BTPPC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



